molecular formula C14H14ClNO2S B2446294 4-CHLORO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE CAS No. 1448065-43-7

4-CHLORO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE

Cat. No.: B2446294
CAS No.: 1448065-43-7
M. Wt: 295.78
InChI Key: XNGMEEFSIJJPBP-UHFFFAOYSA-N
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Description

4-Chloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a methoxy group, and a thiophene ring attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with 2-methoxyethylamine to form an intermediate.

    Introduction of the Thiophene Ring: The intermediate is then reacted with thiophene-3-carboxaldehyde under specific conditions to introduce the thiophene ring.

    Final Product Formation: The final step involves the cyclization and purification of the product to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Chloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound has a similar benzamide structure but with different substituents.

    2-Chloromethyl-4-methoxy-3-methylpyridine hydrochloride: Another compound with a similar chloro and methoxy substitution pattern.

Uniqueness

4-Chloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-N-(2-methoxy-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-18-13(11-6-7-19-9-11)8-16-14(17)10-2-4-12(15)5-3-10/h2-7,9,13H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGMEEFSIJJPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=C(C=C1)Cl)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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